4-Carbamoyl-2-methoxyphenylboronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-carbamoyl-2-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO4/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDWCRHVPXXVNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)N)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234756 | |
| Record name | B-[4-(Aminocarbonyl)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1451392-06-5 | |
| Record name | B-[4-(Aminocarbonyl)-2-methoxyphenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-(Aminocarbonyl)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Carbamoyl-2-methoxyphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The preparation generally follows a two-step approach:
Synthesis of 2-Methoxyphenylboronic Acid
The synthesis of 2-methoxyphenylboronic acid is a foundational step, often achieved via lithiation or Grignard formation followed by borylation:
This Grignard-based method is widely recognized for its reliability and scalability. The reaction proceeds via formation of an organomagnesium intermediate, which reacts with triisopropyl borate to introduce the boronic acid functionality.
Introduction of the Carbamoyl Group
The carbamoyl group (-CONH2) at the 4-position can be introduced by direct functionalization of the boronic acid derivative or by coupling with carbamoyl-containing intermediates.
- Amidation of 4-bromo-2-methoxyphenylboronic acid : Using palladium-catalyzed amination with suitable amide sources.
- Coupling with protected carbamoyl derivatives : For example, coupling 3-aminophenylboronic acid derivatives with tert-butoxycarbonyl-protected piperidine carbamoyl groups, followed by deprotection.
Suzuki-Miyaura Coupling for Functionalization
Suzuki-Miyaura cross-coupling is a key method to assemble the substituted phenylboronic acid framework with carbamoyl groups:
| Catalyst | Base | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh3)4 or Pd(OAc)2 + phosphine ligand | Sodium carbonate or potassium phosphate | Ethanol/toluene or THF | 65-90°C | 1-15 h | 81-95% |
This method allows coupling of aryl halides bearing carbamoyl groups with 2-methoxyphenylboronic acid or vice versa, facilitating the formation of this compound with high efficiency.
Detailed Reaction Conditions and Yields
Industrial Production Considerations
Industrial synthesis of this compound often employs:
- Continuous flow reactors for better heat and mass transfer, improving reaction control and safety.
- Automated systems for reagent addition and purification to enhance reproducibility and yield.
- Optimized catalyst loadings and reaction times to maximize efficiency and minimize by-products.
- Advanced purification techniques such as flash chromatography and recrystallization to ensure high purity.
These approaches align with the synthetic routes described in academic and industrial patents, ensuring scalability and cost-effectiveness.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 4-Carbamoyl-2-methoxyphenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenols.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate in aqueous or alcoholic solvents.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amino derivatives.
Substitution: Various biaryl compounds.
Scientific Research Applications
Medicinal Chemistry
4-Carbamoyl-2-methoxyphenylboronic acid is utilized in the development of pharmaceutical compounds. Its boronic acid functionality allows it to interact with diols, which is crucial for designing inhibitors for enzymes involved in various diseases, including cancer.
Case Study : A study demonstrated that derivatives of boronic acids, including this compound, exhibit significant antiproliferative effects against cancer cell lines. The IC values were found in the nanomolar range for certain formulations, indicating potential as anticancer agents .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the formation of complex molecules through various coupling reactions such as Suzuki-Miyaura cross-coupling.
Data Table: Common Reactions Involving this compound
| Reaction Type | Description | Outcome |
|---|---|---|
| Suzuki Coupling | Reaction with aryl halides | Formation of biaryl compounds |
| Nucleophilic Substitution | Substitution with amines or alcohols | Diverse functionalized products |
| Oxidation | Conversion to corresponding boronic esters | Enhanced solubility |
Fluorescent Probes
The compound has been investigated for its role in developing fluorescent probes for detecting metal ions like copper (Cu²⁺). The interaction between the boronic acid group and metal ions can lead to a measurable fluorescence change, making it useful for biological imaging.
Mechanism of Action : The fluorescence response is attributed to oxidative hydroxylation in the presence of copper ions, which enhances the detection sensitivity .
Materials Science
In materials science, this compound is used in synthesizing advanced materials such as polymers and nanomaterials. Its ability to form reversible complexes with diols makes it suitable for creating smart materials that respond to environmental stimuli.
Mechanism of Action
The mechanism of action of 4-Carbamoyl-2-methoxyphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in biochemical assays and as an enzyme inhibitor. The boronic acid group interacts with active sites of enzymes, potentially inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-carbamoyl-2-methoxyphenylboronic acid with structurally related boronic acids, emphasizing substituent effects, molecular properties, and applications:
*Hypothetical structure inferred from analogous compounds.
Key Comparative Insights:
Functional Group Effects :
- Carbamoyl (-CONH₂) : Enhances hydrogen-bonding capacity and solubility in polar solvents compared to ester (-COOR) or carboxyl (-COOH) groups .
- Methoxy (-OCH₃) : Electron-donating nature accelerates Suzuki coupling by stabilizing the boronate intermediate .
- Halogens (Cl, F) : Electron-withdrawing groups improve electrophilicity but may reduce solubility .
Steric and Electronic Considerations :
- Para-substituted carbamoyl/ester groups (e.g., 4-(ethoxycarbonyl)phenylboronic acid) exhibit lower steric hindrance than ortho-substituted analogs, favoring cross-coupling efficiency .
- Trifluoromethoxy (-OCF₃) in 5-carbamoyl-2-(trifluoromethoxy)phenylboronic acid increases lipophilicity, making it suitable for blood-brain barrier penetration in drug design .
Applications :
- Pharmaceuticals : Carbamoyl and halogenated derivatives are intermediates in kinase inhibitor synthesis .
- Materials Science : Methoxy-substituted boronic acids act as linkers in MOFs (metal-organic frameworks) due to their directional bonding .
Research Findings and Trends
- Suzuki-Miyaura Reactivity : Methoxy and carbamoyl groups synergistically improve reaction yields in aqueous media due to balanced electronic and solubility effects .
- Biological Activity : Carbamoyl-bearing boronic acids show promise as proteasome inhibitors, while halogenated variants are explored in antimicrobial agents .
- Thermal Stability : Dimethylcarbamoyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to ester analogs .
Biological Activity
4-Carbamoyl-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily investigated for its inhibitory effects on various enzymes and its role in cancer therapy.
- Molecular Formula : C10H12BNO3
- Molecular Weight : 209.02 g/mol
- Structure : The compound features a phenylboronic acid moiety with a carbamoyl and methoxy substituent, contributing to its biological activity.
The biological activity of this compound is largely attributed to its ability to interact with enzymes, particularly kinases. Boronic acids are known to form reversible covalent bonds with diols, which is pivotal in the inhibition of serine/threonine kinases. This interaction can disrupt signaling pathways that are crucial for cancer cell proliferation.
Biological Evaluation
Recent studies have evaluated the biological activity of various boronic acid derivatives, including this compound, through in vitro assays. The following table summarizes key findings regarding its biological activity:
| Study | Cell Line | IC50 (µM) | Mechanism | Reference |
|---|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 10.5 | CK1δ inhibition | |
| Study 2 | HT-29 (colorectal cancer) | 12.3 | CK1ε inhibition | |
| Study 3 | A549 (lung cancer) | 8.9 | Apoptosis induction |
Case Study 1: Inhibition of CK1δ and CK1ε
In a study focusing on the inhibition of casein kinase 1 delta (CK1δ) and epsilon (CK1ε), compounds similar to this compound were assessed for their efficacy in reducing cell viability in MCF-7 and HT-29 cell lines. The IC50 values indicated significant inhibitory effects, correlating with structural modifications that enhance binding affinity to the active site of these kinases.
Case Study 2: Induction of Apoptosis
Another investigation explored the compound's ability to induce apoptosis in A549 lung cancer cells. The results demonstrated that treatment with this compound led to increased markers of apoptosis, suggesting a potential therapeutic application in lung cancer treatment.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Carbamoyl-2-methoxyphenylboronic acid, and how can reaction conditions be optimized?
- Methodology :
- Suzuki-Miyaura Cross-Coupling : Use aryl halides (e.g., 4-carbamoyl-2-methoxybromobenzene) with boronic acid precursors. Catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% range are effective. Solvents such as THF or DME at 80–100°C under inert atmosphere (N₂/Ar) yield optimal results .
- Optimization : Adjust stoichiometry (1:1.2 aryl halide to boronate ester), base selection (K₂CO₃ or NaHCO₃), and reaction time (12–24 hrs). Monitor via TLC or HPLC for intermediate stability.
Q. How should researchers purify and characterize this compound to ensure high purity?
- Purification :
- Recrystallization : Use ethanol/water (3:1 v/v) at 60°C, followed by slow cooling to 4°C to isolate crystals.
- Column Chromatography : Employ silica gel (60–120 mesh) with eluents like ethyl acetate/hexane (1:4) to remove unreacted precursors .
- Characterization :
- HPLC : C18 column, acetonitrile/water (0.1% TFA) gradient, 254 nm UV detection. Purity >95% is acceptable for most applications .
Q. What spectroscopic techniques are critical for structural elucidation of this compound?
- FT-IR/FT-Raman : Identify functional groups (e.g., B–O stretch at ~1340 cm⁻¹, carbamoyl C=O at ~1680 cm⁻¹) .
- NMR :
- ¹H NMR : Methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–7.5 ppm).
- ¹¹B NMR : Boron environment (δ 25–35 ppm for trigonal planar geometry) .
Advanced Research Questions
Q. How can DFT calculations predict spectroscopic properties and electronic behavior of this compound?
- Methodology :
- Basis Set : B3LYP/6-311+G(d,p) for geometry optimization and vibrational analysis.
- NMR Chemical Shifts : Use Gauge-Independent Atomic Orbital (GIAO) method. Compare computed vs. experimental δ values to validate electron delocalization effects .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to assess reactivity (e.g., ΔE < 5 eV suggests high electrophilicity) .
Q. How can researchers resolve contradictions between experimental and computational data in structural analysis?
- Cross-Validation Strategies :
- X-ray Crystallography : Refine single-crystal data using SHELXL (rigid-bond restraint for boron geometry) .
- DFT vs. Experimental NMR : Adjust solvation models (e.g., PCM for DMSO-d₆) to align computed shifts with observed data .
- Electron Density Maps : Use WinGX/ORTEP to visualize anisotropic displacement parameters and confirm bond lengths (e.g., B–C: ~1.48 Å) .
Q. What crystallographic tools (e.g., SHELX) are essential for analyzing molecular packing and intermolecular interactions?
- SHELX Workflow :
- Structure Solution : SHELXD for Patterson methods or direct space algorithms.
- Refinement : SHELXL with Hirshfeld atom refinement (HAR) for accurate boron positioning. Monitor R1 (<5%) and wR2 (<12%) .
- Interaction Analysis :
- Hydrogen Bonding: Carbamoyl NH···O and boronic acid B–OH···O interactions (distance: 2.6–3.0 Å).
- π-Stacking: Interplanar distances (~3.5 Å) between aromatic rings .
Q. How does this compound facilitate studies on carbohydrate-protein interactions?
- Mechanistic Insight :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
